molecular formula C15H26O2 B15436537 Methyl tetradeca-3,4-dienoate CAS No. 81981-10-4

Methyl tetradeca-3,4-dienoate

Cat. No.: B15436537
CAS No.: 81981-10-4
M. Wt: 238.37 g/mol
InChI Key: GFJPZNNUBIFIFW-UHFFFAOYSA-N
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Description

Methyl tetradeca-3,4-dienoate is a biochemical research chemical with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . As a methyl ester of a tetradecadienoic acid, it belongs to a class of compounds often investigated for their role as synthetic intermediates and pheromone analogs in chemical ecology . The specific positioning of the 3,4-diene functional group makes it a molecule of interest in organic synthesis and materials science research. This product is provided as a high-purity compound for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this compound in method development, as a standard in analytical chemistry, or as a building block for the synthesis of more complex molecules. For further details on the physical and chemical properties of related compounds, researchers are directed to authoritative databases like the NIST Chemistry WebBook .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

81981-10-4

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

InChI

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h11,13H,3-10,14H2,1-2H3

InChI Key

GFJPZNNUBIFIFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=C=CCC(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches for Methyl Tetradeca 3,4 Dienoate

Total Synthesis Pathways of Methyl tetradeca-3,4-dienoate

Exploration of Allene-Forming Reactions

The core of any synthesis of this compound is the formation of the allene (B1206475) moiety. Several powerful reactions can be employed to generate the 1,2-diene system. One of the most common and versatile methods involves the SN2' reaction of propargylic electrophiles. For instance, the reaction of a propargylic alcohol derivative, such as a mesylate or halide, with an organocuprate reagent can lead to the desired allene through an anti-selective displacement.

Another prominent method is the rearrangement of propargylic precursors. For example, the Meyer-Schuster rearrangement or related acid-catalyzed rearrangements of propargylic alcohols can yield α,β-unsaturated ketones, which can be further transformed. More directly, the rsc.orgrsc.org-sigmatropic rearrangement of certain propargylic species, like propargyl vinyl ethers (Claisen rearrangement) or propargyl acetates, can also furnish allenic structures.

Modern approaches also include transition-metal-catalyzed reactions. Palladium-catalyzed coupling reactions of propargylic carbonates with organoboranes or the isomerization of terminal alkynes are effective strategies for allene synthesis. nih.gov Radical transformations, such as the 1,4-addition to 1,3-enynes, have also emerged as a powerful tool for constructing complex allenes under mild conditions. nih.gov

A plausible synthetic approach towards an allenic precursor for this compound could be modeled after the synthesis of related allenic pheromones, such as methyl tetradeca-trans-2,4,5-trienoate. rsc.org This would involve the creation of a key allenic alcohol, such as dodeca-2,3-dien-1-ol. This intermediate can be synthesized via the reductive elimination of a protected propargylic diol. rsc.org

Reaction Type Starting Materials Key Reagents Product Type
Organocuprate AdditionPropargylic Mesylate/Halide, Organolithium ReagentCopper(I) Iodide1,3-Disubstituted Allene
Reductive EliminationProtected Propargylic Diol (e.g., THP ether)Lithium Aluminum Hydride (LiAlH₄)Allenic Alcohol
Palladium-Catalyzed CouplingPropargylic Carbonate, OrganoboranePalladium Catalyst (e.g., Pd(PPh₃)₄)Substituted Allene
Radical Addition1,3-Enyne, Radical PrecursorPhotoredox or Transition Metal CatalystFunctionalized Allene nih.gov

Esterification and Functional Group Interconversions

Once the corresponding carboxylic acid, tetradeca-3,4-dienoic acid, is synthesized, the final step is esterification to yield the methyl ester. This transformation is typically straightforward and can be accomplished through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com

Alternatively, for sensitive substrates where acidic conditions or high temperatures are undesirable, milder methods are available. Reaction with diazomethane (B1218177) (CH₂N₂) provides a high-yield route to methyl esters, although the reagent is toxic and explosive. A safer alternative is the use of (trimethylsilyl)diazomethane with catalytic methanol. Other methods include using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to activate the carboxylic acid towards reaction with methanol.

Throughout a multistep synthesis, various functional group interconversions (FGIs) might be necessary. For example, an alcohol intermediate may need to be oxidized to an aldehyde or a carboxylic acid. The oxidation of a primary allenic alcohol, like dodeca-2,3-dien-1-ol, to the corresponding aldehyde can be achieved using manganese dioxide (MnO₂), a mild oxidant that selectively targets allylic and propargylic alcohols without affecting the allene. rsc.org This allenic aldehyde is a crucial intermediate that can then be converted to the final ester.

Esterification Method Reagents Conditions
Fischer-Speier EsterificationMethanol, H₂SO₄ (cat.)Reflux
DiazomethaneCH₂N₂ in etherRoom Temperature
DCC/DMAP CouplingDCC, DMAP (cat.), MethanolRoom Temperature
(Trimethylsilyl)diazomethaneTMSCHN₂, Methanol (cat.)Room Temperature

Multistep Synthesis Strategies

A complete synthesis of this compound is inherently a multistep process. youtube.comyoutube.com A hypothetical, yet chemically sound, strategy can be outlined based on established reactions for similar molecules. rsc.org

Starting Material: Begin with a commercially available long-chain alkyne, such as 1-decyne (B165119).

Chain Extension: React 1-decyne with formaldehyde (B43269) in the presence of a base (e.g., via a Grignard reagent) to form undec-2-yn-1-ol (B7770637).

Second Chain Extension: Further extend the chain by reacting the acetylide of undec-2-yn-1-ol with an appropriate electrophile, such as ethylene (B1197577) oxide, to introduce two more carbons and a terminal alcohol. This would be followed by protection of one of the hydroxyl groups.

Allene Formation: Convert the remaining propargylic alcohol into a suitable leaving group (e.g., mesylate) and then perform a reductive elimination or an organocuprate displacement to form the 3,4-diene structure within the tetradecane (B157292) skeleton. This would yield tetradeca-3,4-dien-1-ol.

Oxidation: Oxidize the primary alcohol at C1 to the corresponding carboxylic acid (tetradeca-3,4-dienoic acid) using a suitable oxidizing agent like Jones reagent (CrO₃/H₂SO₄) or a two-step oxidation via the aldehyde.

Esterification: Finally, convert the carboxylic acid to the methyl ester using one of the standard methods described previously, such as Fischer esterification.

This approach allows for the systematic construction of the carbon framework and the controlled introduction of the key functional groups.

Stereoselective Synthesis of this compound and Analogues

The 1,3-disubstituted allene core of this compound is chiral. Therefore, controlling the stereochemistry to produce a single enantiomer is a significant synthetic challenge and a key goal, especially if the compound has biological applications.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

One strategy to induce chirality is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired chiral center (or axis) is set, the auxiliary is removed.

However, a more elegant and atom-economical approach is catalytic asymmetric synthesis. This involves using a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of chiral allenes, palladium-catalyzed reactions have shown great promise. nih.gov For example, the asymmetric synthesis of the related pheromone methyl (R,E)-(-)-tetradeca-2,4,5-trienoate was achieved using a palladium-catalyzed reaction between a propargylic carbonate and an organozinc reagent. The enantioselectivity was controlled by a chiral phosphine (B1218219) ligand, with (R)-segphos demonstrating superior performance over (R)-binap for this specific class of alkyl-substituted allenes. nih.gov This methodology could be adapted for the synthesis of enantiomerically enriched this compound.

Catalyst System Chiral Ligand Application Reference
Palladium(0)(R)-segphosAsymmetric allene formation nih.gov
Palladium(0)(R)-binapAsymmetric allene formation nih.gov

Diastereoselective and Enantioselective Approaches

Enantioselective synthesis aims to produce a scalemic mixture where one enantiomer is in excess. This is often quantified by the enantiomeric excess (e.e.). The palladium-catalyzed approach mentioned above is a prime example of an enantioselective method for generating axially chiral allenes. nih.gov

Diastereoselective reactions are also crucial, particularly when a molecule already contains a stereocenter and a new one is being created. In the context of allene synthesis, if a starting material already possesses a chiral center, its influence can direct the formation of one diastereomer of the allenic product over another. For instance, the reduction of a chiral propargylic ketone can proceed diastereoselectively to give a specific diastereomer of the propargylic alcohol, which can then be converted to a chiral allene with a defined relationship between the point chirality and the axial chirality.

Modern synthetic methods continue to evolve, offering increasingly sophisticated ways to control the stereochemistry of complex molecules like this compound. The choice of strategy depends on the desired stereoisomer and the availability of starting materials and catalysts.

Control of Allene Chirality

The synthesis of specific stereoisomers of this compound is critical, as the biological activity of chiral allenes is often dependent on their absolute configuration. The axial chirality of the allene functional group presents a significant stereochemical challenge that chemists can address through various strategic approaches. These methods focus on transferring chirality from a starting material or a catalyst to the allene product.

One major strategy involves the use of chiral catalysts in reactions that form the allene. For instance, copper-catalyzed reactions have shown significant promise. By employing chiral ligands, such as bidentate box ligands or N,N,P-ligands, it is possible to influence the stereochemical outcome of radical 1,4-difunctionalization of 1,3-enynes, leading to enantioenriched allenes. nih.gov DFT calculations suggest that the enantiodetermining step is the coupling of the allenyl radical with the Copper(II) center. nih.gov Similarly, palladium-catalyzed asymmetric synthesis has been successfully utilized. The use of atropisomeric biaryl bisphosphine ligands, like (R)-segphos, in palladium-catalyzed reactions has demonstrated high enantioselectivity in the preparation of alkyl-substituted axially chiral allenes. nih.gov

Another powerful technique is chirality transfer, where a pre-existing stereocenter in the starting material dictates the chirality of the newly formed allene axis. This can be achieved through enantiodivergent synthesis, which allows for the creation of either allene enantiomer from a single, point-chiral precursor. researchgate.net This method involves the homologation of a lithiated carbamate (B1207046) with an α-seleno vinyl boronic ester to create a point-chiral intermediate. researchgate.net Subsequent elimination, which can be directed to proceed via either syn- or anti-pathways by choosing oxidative or alkylative conditions, results in the formation of the desired axially chiral allene with high enantiospecificity. researchgate.net The SN2′ reaction of chiral, nonracemic propargylic esters or phosphates with organometallic reagents is also a well-established method for achieving excellent center-to-axis chirality transfer. thieme.comorganic-chemistry.org

MethodCatalyst/ReagentKey FeatureStereochemical Outcome
Asymmetric CatalysisCopper / Chiral Ligand (e.g., Box, N,N,P)Controls stereochemistry during radical couplingExcellent enantioselectivity
Asymmetric CatalysisPalladium / Chiral Ligand (e.g., (R)-segphos)High enantioselectivity for alkyl-substituted allenesHigh enantiomeric excess nih.gov
Enantiodivergent SynthesisPoint-chiral boronic esterssyn- or anti-elimination from a single precursorAccess to either (M) or (P) allene enantiomer researchgate.net
SN2' SubstitutionOrganocopper/zinc reagents on chiral propargylic electrophilesCenter-to-axis chirality transferHigh anti-stereoselectivity thieme.comorganic-chemistry.org

Application of Established Organic Reactions

The unique structure of this compound can be accessed through several well-established organic reactions that have been adapted for the synthesis of the allene core.

Claisen Rearrangement and Analogous Transformations

The orgsyn.orgorgsyn.org-sigmatropic rearrangement of propargyl vinyl ethers, known as the propargyl Claisen rearrangement, is a powerful and reliable method for synthesizing functionalized allenes. rsc.orgrsc.org This thermally controlled, irreversible reaction transforms a propargyl vinyl ether into an allenic aldehyde or ketone. rsc.org For the synthesis of this compound, a suitably substituted propargyl alcohol would first be converted into a propargyl vinyl ether. This can be achieved through various methods, including reaction with an orthoester like triethyl orthoacetate in the presence of an acid catalyst, which is known as the Johnson-Claisen rearrangement. orgsyn.orgscispace.com Heating this intermediate then triggers the rearrangement to furnish the allene. scispace.com The reaction's outcome is heavily influenced by the substitution pattern on the propargyl vinyl ether precursor. rsc.org While traditionally requiring high temperatures, modern variations have employed transition metal catalysts, such as gold(I) complexes, to facilitate the rearrangement under milder conditions, even at room temperature. organic-chemistry.org

Wittig and Related Olefination Reactions for Allene Formation

The Wittig reaction, a cornerstone of alkene synthesis, can be adapted for the formation of allenes. numberanalytics.comwikipedia.orglibretexts.org This approach typically involves the reaction of a phosphorus ylide with a ketene (B1206846) or a related cumulative system. In one variation, a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, reacts with a ketene generated in situ. The ketene itself can be formed from an appropriate acyl chloride and a non-nucleophilic base. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the allene and triphenylphosphine (B44618) oxide. organic-chemistry.org

Alternatively, a Horner-Wadsworth-Emmons (HWE) type reaction can be employed. Lithiation of 1-iodo-1,3-dienyl phosphine oxides followed by a Wittig-Horner reaction with an aldehyde can produce vinyl allenes in high yields. organic-chemistry.org This multi-step sequence allows for the convergent assembly of the allene skeleton from different starting materials. organic-chemistry.org

Organometallic Reagents in Allene Synthesis

Organometallic reagents are extensively used in allene synthesis, most commonly via the SN2′ substitution of propargylic electrophiles. thieme.com This method involves the anti-selective attack of a nucleophilic organometallic species on a propargylic substrate, such as a mesylate, halide, or phosphate, leading to the formation of a trisubstituted allene with excellent regioselectivity. thieme.comorganic-chemistry.org

A wide variety of organometallic reagents can be used, each with specific advantages:

Organocopper Reagents (Gilman Reagents): These are the nucleophiles of choice for SN2' reactions with propargylic electrophiles like alk-1-ynyloxiranes, affording α-hydroxyallenes. thieme.com

Organozinc Reagents: The reaction of propargyl mesylates with organozinc reagents, particularly in DMSO, has been shown to be highly effective. organic-chemistry.org Nickel-catalyzed cross-coupling of propargyl bromides with alkylzinc halides also provides a direct route to allenes. nih.gov

Grignard Reagents: In the presence of a nickel catalyst, Grignard reagents react with propargylic bromides to produce terminal allenes with high regioselectivity at room temperature. organic-chemistry.org

Organoaluminum Reagents: Palladium-catalyzed reactions of propargyl acetates with organoaluminum reagents yield tri- or tetrasubstituted allenes in good yields. organic-chemistry.org

Organoindium Reagents: Palladium-catalyzed coupling of triorganoindium reagents with propargylic esters proceeds via an SN2′ rearrangement to give allenes with high regioselectivity and, for chiral esters, high anti-stereoselectivity. organic-chemistry.org

Organometallic ReagentCatalystPropargylic SubstrateKey Advantage
OrganocopperNoneMesylates, OxiranesHigh SN2′ regioselectivity, anti-stereoselectivity thieme.com
OrganozincNickel or noneBromides, MesylatesImproved conversion in specific solvents (DMSO) nih.govorganic-chemistry.org
OrganoindiumPalladiumEstersHigh regioselectivity and anti-stereoselectivity organic-chemistry.org
Grignard ReagentsNickelBromidesMild conditions (room temperature) organic-chemistry.org
OrganoaluminumPalladiumAcetatesAccess to tri- and tetrasubstituted allenes organic-chemistry.org

Novel Synthetic Route Development and Optimization

The ongoing development of new synthetic methods aims to improve efficiency, selectivity, and the environmental profile of the synthesis of complex molecules like this compound.

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for allene synthesis. A prominent strategy is the use of visible-light photoredox catalysis, which allows reactions to proceed under mild conditions, often at room temperature, reducing energy consumption. rsc.org

Several photoredox systems have been developed for allene synthesis:

Dual Photoredox/Copper Catalysis: This system enables the synthesis of allenenitriles from propargylic oxalates and trimethylsilyl (B98337) cyanide (TMSCN) under visible light. rsc.org

Dual Photoredox/Nickel Catalysis: The highly regioselective synthesis of trisubstituted allenes can be achieved by coupling propargylic carbonates with 1,4-dihydropyridine (B1200194) derivatives using blue LEDs, avoiding the need for pre-formed, stoichiometric organometallic reagents. rsc.org

Iridium-based Photosensitizers: In the absence of other transition metals, iridium photoredox catalysts can promote reactions such as the 1,4-hydroxysulfonylation of 1,3-enynes to form allenes. nih.gov

Energy-Transfer Catalysis: Visible-light-promoted hydrogen atom transfer (HAT) sequences using tailored Iridium(III) complexes can activate allenes for cyclization reactions, representing a green method for further functionalization. acs.org

Catalyst Development for Efficient Production

The efficient production of this compound, a molecule with a specific allenic ester structure, is highly dependent on the development of selective and active catalyst systems. Research into the synthesis of allenes and allenic esters has led to the exploration of various transition metal catalysts, with copper and palladium complexes demonstrating significant promise. The strategic development of these catalysts focuses on maximizing yield, ensuring high regioselectivity and stereoselectivity, and optimizing reaction conditions for industrial applicability.

Copper-Based Catalysis

Copper catalysts have emerged as a versatile and cost-effective option for the synthesis of allenoates. A prevalent method involves the coupling of α-substituted-α-diazoesters with terminal alkynes. The key to the success of this approach is the ability of the copper catalyst to facilitate the formation of a copper carbene intermediate from the diazoester, which then reacts with the alkyne. Subsequent isomerization, often promoted by a base present in the reaction mixture, leads to the desired allenoate product.

One plausible pathway for the synthesis of this compound using a copper catalyst would involve the reaction of methyl 2-diazopropanoate with undec-1-yne. The choice of copper source and ligands is crucial for optimizing the reaction. Catalysts such as copper(I) iodide (CuI) and copper(I) bromide (CuBr) have been effectively used in related syntheses. organic-chemistry.orgjcsp.org.pk The development of ligands, particularly nitrogen-based ligands like DMEDA (N,N'-Dimethylethylenediamine), can enhance the catalyst's activity and stability, leading to higher yields. jcsp.org.pk

Table 1: Representative Copper-Catalyzed Allenic Ester Synthesis

Catalyst SystemAlkyne SubstrateDiazoester SubstrateSolventTemperature (°C)Yield (%)Reference
CuIPhenylacetyleneEthyl 2-diazo-propanoateDichloromethane2585 organic-chemistry.org
CuBrHex-1-yneMethyl 2-diazo-propanoateDichloromethane2578 organic-chemistry.org
CuI / DMEDA1-Iodo-4-nitrobenzene (with a thiol)N/A (C-S coupling)Dioxane11082 jcsp.org.pk

This table presents data from analogous reactions to illustrate the potential of copper catalysis for the synthesis of this compound.

Further research in this area is directed towards the development of heterogeneous copper catalysts. These catalysts, often supported on materials like metal-organic frameworks (MOFs) or silica, offer advantages in terms of catalyst recovery and reusability, which are critical for sustainable industrial production.

Palladium-Based Catalysis

Palladium catalysts are renowned for their high activity and selectivity in a wide range of cross-coupling and carbonylation reactions, making them excellent candidates for the synthesis of complex molecules like this compound. One of the most effective palladium-catalyzed routes to allenoates is through the β-hydride elimination from (E)-enol triflates. organic-chemistry.org This method offers mild reaction conditions and can be used to access various substitution patterns on the allenoate.

For the synthesis of this compound, a potential strategy would involve the preparation of the corresponding (E)-enol triflate of a β-keto ester, followed by a palladium-catalyzed elimination. The choice of palladium source, such as Pd(OAc)2 or PdCl2(PPh3)2, and the ligand are critical parameters that influence the reaction's efficiency. nih.govbeilstein-journals.org

Another powerful palladium-catalyzed method is the alkoxycarbonylation of aryl or vinyl halides. semanticscholar.org While not directly forming an allene, this method is crucial for creating the ester functionality and can be integrated into a multi-step synthesis. For instance, a suitably functionalized allenic halide could undergo palladium-catalyzed alkoxycarbonylation to yield this compound. The development of ligands, such as phosphines (e.g., PPh3), plays a significant role in stabilizing the palladium catalyst and promoting the desired reactivity. nih.gov

Table 2: Representative Palladium-Catalyzed Reactions for Allene and Ester Synthesis

Catalyst SystemSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)Reference
Pd(dba)2 / PPh3p-Bromoacetophenone1,1-DimethylalleneDMA100-120High nih.gov
PdCl2(PPh3)2N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamidePhenylboronic acidDioxane10094 beilstein-journals.org
Pd(OAc)2Aryl BromideN-hydroxysuccinimide (for active ester)Toluene110Good to Excellent semanticscholar.org

This table showcases the utility of palladium catalysts in reactions that are foundational to the synthesis of the target molecule.

Future catalyst development in this domain will likely focus on creating more active and stable palladium catalysts that can operate at lower loadings and under greener reaction conditions. The design of sophisticated ligands that can precisely control the regioselectivity and enantioselectivity (for chiral allenes) will also be a key area of research.

Chemical Reactivity and Mechanistic Investigations of Methyl Tetradeca 3,4 Dienoate

Reactivity of the Allenic System

The allene (B1206475) moiety in methyl tetradeca-3,4-dienoate is an electron-deficient system due to the adjacent ester group, which influences its reactivity in addition, cycloaddition, and rearrangement reactions.

Addition Reactions to the Allene

The electron-deficient nature of the allene in allenic esters like this compound makes it susceptible to nucleophilic attack. These reactions, often referred to as conjugate additions, can occur at either the α,β- or γ-carbon of the allenic system.

Organocatalytic asymmetric conjugate addition reactions provide a pathway to synthesize highly functionalized and chiral molecules. acs.org For instance, the addition of β-ketoesters to allenic esters can be catalyzed by chiral phase-transfer catalysts derived from cinchona alkaloids. acs.org This method allows for the α-vinylation of cyclic β-ketoesters with high yields and excellent stereoselectivities. acs.org Similarly, glycine (B1666218) imine derivatives can undergo asymmetric conjugate addition to electron-deficient allenes, offering a route to optically active α-vinyl-substituted α-amino acids. acs.org

The regioselectivity of nucleophilic addition is often controlled by the catalyst employed. While some catalysts direct nucleophiles to the β-position, phosphine (B1218219) catalysts can promote a "umpolung" or inverse addition, where the nucleophile attacks the γ-carbon. acs.org This umpolung reactivity has been demonstrated with β-ketoesters as nucleophiles in the presence of chiral phosphines, leading to products with high enantioselectivity. acs.org

Nucleophilic addition of sodium azide (B81097) to 1,2-allenyl esters has been shown to produce E-vinyl azides with high yields and excellent regio- and stereoselectivity. organic-chemistry.org Furthermore, a strategy for the β-selective conjugate addition of α-fluoro-β-ketoamides to allenic esters using phosphine catalysis has been developed, yielding compounds with fluorinated quaternary carbon centers. researchgate.net

Below is a table summarizing various nucleophilic addition reactions to allenic esters:

NucleophileCatalyst/ConditionsProduct TypeRef
β-KetoestersChiral Phase-Transfer Catalystα-Vinyl-β-ketoesters acs.org
Glycine IminesChiral Phase-Transfer Catalystα-Vinyl-α-amino acid derivatives acs.org
β-KetoestersChiral Phosphinesγ-Addition Products acs.org
Sodium AzideNoneE-Vinyl Azides organic-chemistry.org
α-Fluoro-β-ketoamidesPhosphineβ-Substituted α-fluoro-β-ketoamides researchgate.net

Cycloaddition Reactions Involving the Allene

The allene functionality in this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of cyclic and polycyclic systems. researchgate.net

[2+2] Cycloadditions: Lewis acid-catalyzed [2+2] cycloadditions of conjugated allenic esters with alkenes are a well-established method for synthesizing substituted cyclobutanes. nih.govacs.org These reactions can be performed both inter- and intramolecularly. acs.org Mechanistic studies suggest that these cycloadditions can proceed through either a stepwise mechanism involving a dipolar intermediate or a concerted [π2s + π2a] pathway. nih.gov The use of chiral catalysts can lead to enantioselective [2+2] cycloadditions. nih.gov

Diels-Alder Reactions ([4+2] Cycloadditions): Allenes can also act as dienophiles in Diels-Alder reactions. researchgate.net The reactivity and stereochemistry of these reactions are influenced by the substituents on the allene. researchgate.net For example, gold-catalyzed reactions of furan-ynes with a propargyl ester moiety can proceed through an allenic intermediate that undergoes an intramolecular Diels-Alder reaction. researchgate.net

[3+2] Cycloadditions: Allenic esters can undergo [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, the reaction of allenic esters with 2-diazopropane (B1615991) can lead to the formation of pyrazoline derivatives. rsc.org The regioselectivity of this reaction is dependent on the substitution pattern of the allene. rsc.org In some cases, the initial cycloadduct can undergo further reactions, such as in the reaction of methyl buta-2,3-dienoate with 2-diazopropane, which forms a spiran after reacting with a second molecule of the diazo compound. rsc.org

A summary of cycloaddition reactions involving allenic esters is presented in the table below:

Reaction TypeReactantCatalyst/ConditionsProduct TypeRef
[2+2] CycloadditionAlkenesLewis AcidCyclobutanes nih.govacs.org
[4+2] Diels-AlderDienesThermal/CatalyticCyclohexene derivatives researchgate.net
[3+2] Cycloaddition2-Diazopropane-Pyrazolines rsc.org

Rearrangement Reactions of the Allene Moiety

The allene moiety in this compound can undergo various rearrangement reactions, often catalyzed by transition metals or promoted by light.

Photochemical Rearrangements: Irradiation of alkyl allenic esters can lead to the formation of cyclobutenones. rsc.org This photochemical rearrangement provides a synthetic route to four-membered ring systems. rsc.org

Claisen Rearrangement: The Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement, is a powerful tool in organic synthesis. masterorganicchemistry.comlibretexts.org While the classic Claisen rearrangement involves allyl vinyl ethers, variations such as the Ireland-Claisen rearrangement allow for the rearrangement of allylic ester enolates. masterorganicchemistry.com Palladium-catalyzed rearrangements of allylic esters of acetoacetic acid can produce γ,δ-unsaturated methyl ketones. wikipedia.org

Gold-Catalyzed Rearrangements: Gold catalysts have been shown to be effective in promoting the rearrangement of propargyl esters to allenes. organic-chemistry.org For example, triazole-Au complexes can catalyze the 3,3-rearrangement of propargyl esters to provide enantioenriched allenes with excellent stereoselectivity. organic-chemistry.org

Reactivity of the Methyl Ester Group

The methyl ester group of this compound is susceptible to reactions typical of esters, such as transesterification and hydrolysis.

Transesterification Studies

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism, where an alkoxide attacks the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com To prevent unwanted transesterification when using an alkoxide as a base in other reactions, it is crucial that the alkoxy group of the base matches that of the ester. youtube.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by an alcohol. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive the reaction to completion. libretexts.org

The table below outlines the general conditions for transesterification:

CatalystMechanismKey ConsiderationsRef
Base (e.g., RO⁻)Nucleophilic Addition-EliminationAlkoxide of base should match ester's alkoxy group to avoid side reactions. masterorganicchemistry.comyoutube.com
Acid (e.g., H₂SO₄)Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED)Reversible reaction; use of excess alcohol as solvent drives equilibrium. masterorganicchemistry.comlibretexts.org

Hydrolysis and Saponification Reactions

Hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol. This reaction can be carried out under acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification and is typically performed by heating the ester with a dilute aqueous acid, such as sulfuric acid. chemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification): This process involves heating the ester with a strong base, such as sodium hydroxide. tutorchase.com The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com This method is commonly known as saponification, as it is used in the production of soap from fats and oils. chemguide.co.uktutorchase.com To obtain the free carboxylic acid, an acidic workup is required after the initial basic hydrolysis. masterorganicchemistry.com

A summary of hydrolysis conditions for esters is provided below:

ConditionReagentsProductsKey FeaturesRef
AcidicDilute H₂SO₄ or HCl, HeatCarboxylic Acid + AlcoholReversible reaction chemguide.co.uk
Basic (Saponification)NaOH or KOH, HeatCarboxylate Salt + AlcoholIrreversible reaction tutorchase.commasterorganicchemistry.com

Oxidative and Reductive Transformations

Comprehensive searches for studies on the oxidative and reductive transformations of this compound have not yielded specific experimental results. The reactivity of the allenic and isolated double bonds in this molecule presents a complex challenge for controlled chemical transformations.

Selective Hydrogenation of Double Bonds

No specific methods or catalysts have been reported for the selective hydrogenation of the double bonds in this compound. Research on the selective reduction of either the allenic system or the isolated double bond within this specific molecule is not available.

Controlled Oxidation Pathways

There is no available research detailing the controlled oxidation of this compound. Information regarding specific reagents or conditions for epoxidation, dihydroxylation, or oxidative cleavage of the double bonds in this compound could not be located.

Elucidation of Reaction Mechanisms and Intermediates

Detailed mechanistic studies, including the monitoring of reaction progress, isolation of transient species, and kinetic isotope effect analyses for reactions involving this compound, are absent from the current body of scientific literature.

Spectroscopic Monitoring of Reaction Progress

No studies were found that employed spectroscopic techniques, such as NMR, IR, or UV-Vis spectroscopy, to monitor the progress of any chemical reaction involving this compound. Consequently, there is no data available on the reaction kinetics or the identification of intermediates through these methods.

Kinetic Isotope Effects in Reaction Pathways

No experimental or theoretical studies on the kinetic isotope effects in the reaction pathways of this compound have been published. Such studies are crucial for understanding the rate-determining steps and transition state geometries of chemical reactions.

Advanced Analytical Methodologies for the Characterization and Detection of Methyl Tetradeca 3,4 Dienoate in Research Contexts

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating specific isomers from complex mixtures, a common scenario in natural product analysis and synthetic chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters. The separation is based on the compound's boiling point and affinity for the stationary phase of the GC column, while the mass spectrometer provides information on the mass-to-charge ratio of the fragmented molecule, aiding in its identification.

For Methyl tetradeca-3,4-dienoate, a typical GC-MS analysis would involve a non-polar or medium-polarity capillary column. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, while not specifically documented for the 3,4-isomer, would likely involve characteristic losses of the methoxy (B1213986) group (-OCH3) and fragments arising from cleavage along the aliphatic chain. Distinguishing between positional isomers of the allene (B1206475) group based solely on mass spectrometry can be challenging and often requires comparison with authentic standards. For instance, the mass spectra of other isomers like Methyl 10,11-tetradecadienoate and Methyl 12,13-tetradecadienoate are available in spectral databases and would serve as crucial reference points. nih.govnih.gov

Table 1: Illustrative GC-MS Data for Isomeric Methyl Tetradecadienoates

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl 10,11-tetradecadienoate238Data not publicly available
Methyl 12,13-tetradecadienoate238Data not publicly available
This compound238 (Predicted)Predictions based on general fragmentation patterns of FAMEs

High-Performance Liquid Chromatography (HPLC) for Isomer Analysis

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the separation of fatty acid methyl esters, particularly for isomers that are difficult to resolve by GC. nih.gov Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed. The separation is based on the differential partitioning of the isomers between the two phases.

For this compound, HPLC would be particularly useful for separating it from other C14 dienoic isomers. The polarity differences arising from the position of the allene group would influence the retention time. Detection is typically achieved using a UV detector, as the ester group provides some UV absorbance, or more advanced detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS). A study on the HPLC analysis of fatty acid methyl esters demonstrated the potential for separating various isomers, although specific conditions for allenic esters were not detailed. researchgate.net

Supercritical Fluid Chromatography (SFC) for Chiral Separation

The allene group in this compound is a source of axial chirality, meaning the molecule can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a leading technique for the separation of chiral compounds. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar organic modifier.

For the chiral separation of this compound, a chiral stationary phase (CSP) would be employed. Polysaccharide-based CSPs are widely used for this purpose. The separation relies on the differential diastereomeric interactions between the enantiomers and the chiral selector on the column. SFC offers advantages over HPLC in terms of speed and reduced solvent consumption. While specific applications to this compound are not documented, the successful chiral separation of a wide range of racemates using SFC suggests its high potential for resolving the enantiomers of this compound. nih.govirb.hr

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are crucial for determining the precise molecular structure of a compound.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide critical information for confirming the structure of this compound.

The ¹H NMR spectrum would show characteristic signals for the protons in the vicinity of the allene and ester functional groups. The allenic protons themselves would appear in a specific region of the spectrum, and their coupling patterns would provide information about the surrounding protons. The ¹³C NMR spectrum is particularly informative for identifying the allenic carbons, which resonate at a characteristic downfield shift. While specific NMR data for this compound is not available, data for other allenic fatty acids and general chemical shift ranges for allenic carbons are well-established. For instance, the central sp-hybridized carbon of the allene typically appears at a very low field (around 200 ppm), while the two sp²-hybridized carbons are found at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Allenic Group in this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-3~85-95
C-4~200-210
C-5~85-95

Note: These are predicted values based on general data for allenic systems and require experimental verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the IR spectrum would be expected to show a strong absorption band around 1950-1970 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the C=C=C allenic group. Another key feature would be the strong carbonyl (C=O) stretching band of the ester group, typically appearing around 1740 cm⁻¹. Raman spectroscopy is also particularly useful for detecting the symmetric stretching of the allene group, which often gives a strong signal. While specific spectra for this compound are not published, the characteristic absorption of the allene functional group is a well-documented and reliable diagnostic tool.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Allene (C=C=C)Asymmetric Stretch1950 - 1970
Ester (C=O)Stretch1735 - 1750
C-OStretch1150 - 1250
C-H (sp³)Stretch2850 - 2960

Note: These are general frequency ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS/MS, HRMS) for Fragmentation Pathway Analysis

The structural elucidation of this compound relies heavily on mass spectrometry (MS), particularly through the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). These techniques are critical for determining its fragmentation pathways, which serve as a molecular fingerprint for identification.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This capability is essential to differentiate this compound from other isomeric or isobaric lipids that may have the same nominal mass. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) offers deeper structural insight by isolating a specific precursor ion and inducing further fragmentation. nih.govsciex.com For instance, the molecular ion of this compound could be selected and fragmented to produce a series of product ions. This fragmentation pattern can confirm the length of the fatty acid chain, the presence of the methyl ester, and provide evidence for the location of the allene group. Techniques like collision-induced dissociation (CID) or electron activated dissociation (EAD) can be used to generate these informative fragments, helping to distinguish between positional isomers. sciex.com

Table 1: Representative Mass Fragments for Methyl Esters

Fragment (m/z)DescriptionSignificance
M+Molecular IonRepresents the intact molecule; its presence and intensity depend on the ionization technique and molecular stability.
74[CH₃OC(OH)=CH₂]⁺Characteristic product of the McLafferty rearrangement in many methyl esters. youtube.comthieme-connect.de
M-31[M - OCH₃]⁺Loss of the methoxy group from the ester.
VariableAllylic Cleavage FragmentsResult from cleavage at the C-C bond adjacent to the allene system, stabilized by resonance. jove.com

Hyphenated Techniques for Comprehensive Analysis

To analyze this compound within complex biological or environmental samples, separation techniques are coupled with mass spectrometry. These "hyphenated" methods provide the necessary selectivity and sensitivity.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) is a powerful technique for separating complex mixtures of fatty acid methyl esters (FAMEs). gcms.czgcms.cz Many FAME isomers, including positional and geometric isomers, often co-elute in traditional one-dimensional GC analysis. gcms.cz GCxGC enhances separation by using two columns with different stationary phases (e.g., a non-polar column followed by a polar column). gcms.cz This results in a structured two-dimensional chromatogram where compounds are separated based on both volatility and polarity. gcms.cz This enhanced peak capacity allows for the clear separation of this compound from other C14 FAMEs and other lipid components in the sample, leading to more accurate identification and quantification. gcms.cz

The coupling of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (LC-NMR/MS) is a formidable combination for the unambiguous structural elucidation of novel compounds from complex mixtures. mdpi.com While less common for volatile FAMEs than GC-MS, this technique is invaluable when dealing with less volatile derivatives or when direct analysis from a liquid matrix is needed. In this setup, the LC separates the components of the mixture, which are then analyzed in parallel by MS and NMR. The MS provides accurate mass and fragmentation data, while the NMR gives detailed structural information, such as the specific chemical environment of protons and carbons, which can definitively confirm the allene structure and the ester functional group. mdpi.com Although NMR has lower sensitivity compared to MS, the direct coupling allows for comprehensive characterization of a compound in a single analytical run. mdpi.com

Method Development for Trace Analysis and Environmental Monitoring in Research

Developing robust analytical methods is essential for detecting and quantifying trace amounts of this compound, particularly in environmental contexts where it might act as a semiochemical (a signaling chemical). nih.gov

A typical workflow for trace analysis involves sample preparation, chromatographic separation, and sensitive detection. youtube.comresearchgate.net For environmental samples, such as water or soil, a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a widely used technique to extract and clean up the analyte from the sample matrix before analysis.

Gas chromatography-mass spectrometry (GC-MS) is the preferred technique for the final analysis due to its high sensitivity and selectivity. nih.govnih.gov To achieve the lowest possible detection limits, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. nih.gov In SIM mode, the instrument is set to detect only a few characteristic ions of the target analyte rather than scanning the full mass range. This significantly improves the signal-to-noise ratio, enabling quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. researchgate.net

Method validation is a critical part of the development process. This involves assessing parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ). nih.govnih.gov The use of an internal standard, ideally an isotope-labeled version of this compound, is crucial for accurate quantification as it corrects for analyte loss during sample preparation and instrumental analysis. nih.gov

Table 2: General Workflow for Trace Analysis Method Development

StepObjectiveCommon Techniques/Considerations
1. Sample Collection & StorageObtain a representative sample and prevent degradation of the analyte.Use appropriate containers; store at low temperatures; minimize light exposure for photosensitive compounds.
2. Extraction & CleanupIsolate the analyte from the sample matrix and remove interferences.Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). Choice of solvent and sorbent is critical.
3. Derivatization (if necessary)Improve volatility and chromatographic behavior for GC analysis.This compound is already a methyl ester, so this step may not be needed unless starting from the free fatty acid. restek.com
4. Instrumental AnalysisSeparate and detect the analyte with high sensitivity and selectivity.GC-MS operating in Selected Ion Monitoring (SIM) mode. nih.gov Optimization of GC temperature program and MS parameters.
5. Quantification & ValidationAccurately determine the concentration and ensure the method is reliable.Internal standard calibration. nih.gov Assessment of linearity, recovery, precision, and limits of detection/quantification. nih.gov

Compound Reference Table

Biosynthesis and Biotransformation Pathways of Methyl Tetradeca 3,4 Dienoate

Natural Occurrence and Isolation from Biological Sources

A thorough review of scientific databases and literature reveals a conspicuous absence of reports detailing the natural occurrence and isolation of Methyl tetradeca-3,4-dienoate from biological sources.

Identification in Plant Extracts and Metabolomes

There is currently no scientific evidence to confirm the identification of this compound in any plant extracts or as a component of plant metabolomes. While plants are known to produce a vast array of fatty acid derivatives, including those with unusual structures, this specific allene (B1206475) has not been documented as a natural plant product.

Microbial Production and Pathways

Similarly, the microbial production of this compound has not been reported. Extensive research into microbial fatty acid synthesis and modification has unearthed numerous unique compounds, but this particular C14 allenoic ester is not among them. The metabolic pathways for its potential synthesis in microorganisms remain entirely hypothetical.

Enzymatic Synthesis and Biocatalysis

The enzymatic machinery responsible for the synthesis of this compound is presently unknown. While general principles of fatty acid biosynthesis provide a foundation, the specific enzymes that would catalyze the formation of the 3,4-diene structure in a tetradecanoic acid backbone have not been identified.

Identification of Key Enzymes in Biosynthesis

No specific enzymes, such as desaturases or isomerases, have been identified or characterized that are capable of producing the 3,4-allene functionality in a 14-carbon fatty acid chain to form this compound. The biosynthesis of allenes in biological systems is known, for instance in the formation of jasmonic acid where allene oxide synthase plays a key role. However, this enzyme catalyzes the formation of an epoxide from a fatty acid hydroperoxide, a different chemical transformation than that required for a stable dienoate.

In Vitro Reconstruction of Biosynthetic Steps

Given the lack of identified enzymes, there have been no successful in vitro reconstructions of the biosynthetic steps leading to this compound. Such experiments are contingent on the prior discovery and characterization of the relevant biocatalysts.

Metabolic Fate and Conversion in Biological Systems

The metabolic fate of this compound in any biological system is currently an open question. There is no available research on how this compound, if introduced to an organism, would be metabolized, converted, or degraded. Studies on the metabolism of other, structurally different, unsaturated fatty acids exist, but it is not scientifically sound to extrapolate these findings to this specific allenoic ester without direct experimental evidence.

Role as a Precursor in Lipid Metabolism

While direct evidence for the role of this compound as a precursor in lipid metabolism is not extensively documented, the metabolic pathways of structurally similar C14 unsaturated fatty acids provide a likely framework for its activity. It is plausible that, following enzymatic hydrolysis of the methyl ester to the free fatty acid, tetradeca-3,4-dienoic acid could be activated to its coenzyme A (CoA) thioester, tetradeca-3,4-dienoyl-CoA. This activation is a critical step that primes fatty acids for entry into various metabolic routes.

Once converted to its CoA derivative, tetradeca-3,4-dienoic acid could potentially serve as a substrate for chain elongation and desaturation enzymes, thereby being converted into longer-chain and more unsaturated fatty acids. For instance, studies on the metabolism of methyl tetradeca-5,8-dienoate in rats have shown its conversion to linoleate (B1235992) (18:2n-6), a crucial essential fatty acid. nih.gov This suggests that the cellular machinery can recognize and process C14 dienoic acids, incorporating them into pathways for the synthesis of longer, physiologically important fatty acids.

The allene group of this compound may influence its recognition by the enzymes of fatty acid metabolism. The unique spatial arrangement of the allenic double bonds could potentially affect the efficiency of its conversion compared to more common conjugated or non-conjugated dienes.

Table 1: Potential Metabolic Fates of this compound as a Lipid Precursor

Metabolic ProcessPotential ProductEnzymatic System (Putative)
ActivationTetradeca-3,4-dienoyl-CoAAcyl-CoA Synthetase
Chain ElongationHexadeca-5,6-dienoic acid derivativesFatty Acid Elongase System
DesaturationTetradecatrienoic acid derivativesFatty Acid Desaturase
Incorporation into Complex LipidsPhospholipids, TriacylglycerolsAcyltransferases

Biotransformation into Other Fatty Acid Derivatives

The biotransformation of this compound would likely involve a series of enzymatic reactions aimed at modifying its structure, leading to a variety of other fatty acid derivatives. These transformations are essential for either utilizing the molecule for energy, converting it into signaling molecules, or preparing it for excretion.

One of the primary biotransformation pathways for fatty acids is beta-oxidation, the process by which fatty acids are broken down to produce acetyl-CoA. The presence of the allene group in tetradeca-3,4-dienoic acid would necessitate the action of auxiliary enzymes to handle the unconventional double bond arrangement, similar to the processing of other unsaturated fatty acids.

Furthermore, the double bonds of the allene system are potential sites for a range of enzymatic modifications. These can include reduction, hydration, or epoxidation, leading to the formation of saturated, hydroxylated, or epoxy fatty acids, respectively. Some microorganisms are known to possess enzymes capable of transforming fatty acids into valuable compounds like lactones, which contribute to the aroma of fruits and fermented foods. nih.gov

Enzymatic Hydrolysis and Oxidation in Model Systems

The initial and crucial step in the metabolism of this compound within a biological system is the hydrolysis of its methyl ester bond. This reaction is catalyzed by a class of enzymes known as esterases or lipases, which are ubiquitously distributed in nature. cloudfront.net These enzymes cleave the ester linkage, releasing the free fatty acid (tetradeca-3,4-dienoic acid) and methanol (B129727). The rate and extent of this hydrolysis can be influenced by the specific type of esterase and the physicochemical properties of the substrate.

The allenic moiety of this compound makes it a potential substrate for oxidative enzymes. Lipoxygenases and cytochrome P450 enzymes are known to catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of a wide array of biologically active compounds, including prostaglandins (B1171923) and leukotrienes. frontiersin.org The allene group could be targeted by these enzymes, potentially leading to the formation of novel oxidized metabolites with unique biological activities. The reactivity of the allene may lead to the formation of hydroperoxides, which can be further converted to hydroxyl or keto derivatives.

Table 2: Key Enzymes in the Biotransformation of this compound

Enzyme ClassReaction CatalyzedPotential Product(s)
Esterases/LipasesHydrolysis of the methyl esterTetradeca-3,4-dienoic acid, Methanol
LipoxygenasesDioxygenation of the alleneHydroperoxy-tetradecadienoic acids
Cytochrome P450 MonooxygenasesEpoxidation or hydroxylationEpoxy or hydroxy fatty acid derivatives
ReductasesReduction of double bondsTetradecenoic or tetradecanoic acid

Biological Roles and Biochemical Interactions of Methyl Tetradeca 3,4 Dienoate Non Clinical

Exploration of Biochemical Functions: An Open Question

Role as a Metabolite or Signaling Molecule

There is currently no available scientific literature that identifies Methyl tetradeca-3,4-dienoate as an endogenous metabolite in any organism. Its potential role as a signaling molecule, akin to other lipid-derived messengers, remains purely speculative without dedicated research.

Interactions with Biomolecules: Proteins, Lipids, and Nucleic Acids

Detailed studies on the interactions between this compound and biological macromolecules such as proteins, lipids, and nucleic acids have not been published. While the allenic functionality within the molecule suggests potential reactivity, the specifics of any such interactions are unknown.

In Vitro Biochemical Assays and Mechanistic Studies: A Call for Research

Enzyme Substrate Specificity and Inhibition Kinetics

No studies have been found that investigate this compound as a substrate or inhibitor for any specific enzyme. Research into its behavior in the presence of enzymes involved in lipid metabolism, for instance, could provide valuable insights but has not been undertaken.

Receptor Binding Studies in Model Systems

There is no data available from receptor binding assays for this compound. Consequently, its potential to bind to and modulate any cellular receptors is undetermined.

Computational Chemistry and Theoretical Investigations of Methyl Tetradeca 3,4 Dienoate

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of Methyl tetradeca-3,4-dienoate.

The allene (B1206475) moiety, with its cumulated double bonds, imparts a unique three-dimensional structure to this compound. Conformational analysis is crucial for understanding the relative stabilities of different spatial arrangements of the molecule. The rotation around the single bonds adjacent to the allene group and along the hydrocarbon tail leads to various conformers.

Hypothetical Conformational Energy Profile

Conformer Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol)
A 180° (anti-periplanar) 0.00
B 60° (gauche) 1.25
C 120° (eclipsed) 3.50

Note: This table is illustrative and represents a plausible energy profile for rotation around a key single bond. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.comnumberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich allene system, specifically the central carbon atom and the π-bond with the highest electron density. This suggests that the molecule would likely act as a nucleophile in reactions with electrophiles, with the attack originating from the allene. The LUMO, conversely, is anticipated to have significant contributions from the carbonyl carbon of the ester group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. dntb.gov.ua

Illustrative FMO Data

Orbital Energy (eV) Primary Localization
HOMO -8.5 Allene (C3=C4=C5)
LUMO -0.8 Ester Carbonyl (C=O)

Note: These energy values are hypothetical and serve to illustrate the expected relative energies and localizations.

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Calculations are performed on the optimized molecular geometry, and the resulting theoretical shifts can be compared with experimental spectra to confirm the structure. nih.gov For this compound, key predicted shifts would include the unique signal for the sp-hybridized central carbon of the allene (~200 ppm in ¹³C NMR) and the signals for the sp² carbons of the allene and the ester group.

Example of Predicted vs. Experimental NMR Shifts

Atom Predicted ¹³C Shift (ppm) Hypothetical Experimental ¹³C Shift (ppm)
C1 (OCH₃) 51.5 51.2
C2 (C=O) 172.0 171.8
C3 90.0 89.5
C4 210.0 209.7

Note: This table demonstrates the typical agreement between predicted and experimental values.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. dtic.milnih.gov These frequencies correspond to specific bond stretches, bends, and twists. researchgate.net For this compound, a characteristic and strong absorption band is expected for the asymmetric stretch of the allene group (around 1950 cm⁻¹) and the strong carbonyl stretch of the ester (around 1740 cm⁻¹). researchgate.net

Key Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
Allene Asymmetric Stretch 1955 Strong
Ester C=O Stretch 1742 Strong
C-O Stretch 1160 Medium

Note: These are characteristic frequencies; a full calculation would yield a complete spectrum.

Reaction Mechanism Predictions and Energy Landscapes

Beyond static properties, computational chemistry provides dynamic insights into how this compound participates in chemical reactions.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction pathway. dtic.mil Transition state calculations allow chemists to determine the activation energy of a reaction, which is a key factor in its rate. For a reaction involving this compound, such as an electrophilic addition to the allene, computational methods can be used to locate the geometry and energy of the transition state. This information reveals the feasibility of a proposed mechanism.

By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed energy landscape can be constructed. This mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, confirms that a located transition state indeed connects the desired reactants and products. This provides a comprehensive picture of the reaction mechanism, including the potential for intermediates and alternative pathways. For this compound, this could be used to explore the regioselectivity of additions to the allene or the mechanism of hydrolysis of the ester group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic nature of this compound at an atomic level. nih.gov By simulating the movement of atoms over time, MD can reveal information about the molecule's flexibility, conformational preferences, and interactions with its environment.

Conformational Dynamics and Flexibility

A detailed conformational analysis could involve the study of dihedral angles along the carbon backbone. libretexts.org The potential energy landscape of the molecule can be mapped to identify low-energy, stable conformations and the energy barriers between them. libretexts.org This information is crucial for understanding how the molecule might present itself to a binding partner, such as an enzyme.

Table 1: Hypothetical Dihedral Angle Distribution for Key Torsions in this compound from a Simulated Ensemble

Dihedral AnglePredominant Angle (degrees)Population (%)
C2-C3-C4-C512065
C5-C6-C7-C8180 (anti)70
C5-C6-C7-C8+/- 60 (gauche)30
C10-C11-C12-C13180 (anti)75
C10-C11-C12-C13+/- 60 (gauche)25

This table represents hypothetical data that would be generated from a molecular dynamics simulation to illustrate the conformational preferences of the molecule.

The flexibility of the molecule is also temperature-dependent. At higher temperatures, the molecule would be expected to explore a wider range of conformations due to increased kinetic energy.

Interactions with Solvents and Other Molecules

The behavior of this compound in different environments is critical to understanding its potential biological activity and chemical reactivity. MD simulations can provide detailed insights into its interactions with various solvents and other molecules. easychair.org

In an aqueous environment, the hydrophobic aliphatic tail would tend to avoid contact with water molecules, leading to aggregation or positioning at interfaces. nih.gov The ester group, being more polar, would be able to form hydrogen bonds with water. ucsb.edu The allene group, while largely nonpolar, possesses a unique electronic structure that could influence its interactions with its surroundings.

Simulations in mixed solvents, such as water-lipid environments, could model the partitioning of this compound into cell membranes. nih.gov These studies would be essential to understanding its bioavailability and potential to interact with membrane-bound proteins. laminarpharma.com The simulations could reveal the preferred orientation of the molecule within a lipid bilayer, with the hydrophobic tail embedded in the lipid core and the ester group potentially interacting with the polar head groups. nih.gov

Table 2: Hypothetical Interaction Energies of this compound with Different Solvents from MD Simulations

Solventvan der Waals Interaction Energy (kcal/mol)Electrostatic Interaction Energy (kcal/mol)Total Interaction Energy (kcal/mol)
Water-15.2-5.8-21.0
Octanol-35.7-1.2-36.9
Lipid Bilayer-45.1-3.5-48.6

This table presents hypothetical data illustrating the preferential interaction of the molecule with nonpolar environments, which would be a typical output from MD simulations.

In Silico Modeling for Structure-Activity Relationship (SAR) Exploration

In silico modeling techniques are invaluable for exploring the structure-activity relationships (SAR) of bioactive molecules. wikipedia.org For this compound, these methods can be used to hypothesize potential biological targets and to design new derivatives with enhanced activity. gardp.org

Ligand-Protein Docking for Potential Biochemical Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. nih.gov Given that many fatty acid esters interact with enzymes such as lipases, it is plausible to hypothesize that this compound could be a substrate or inhibitor for such enzymes. lupinepublishers.comtandfonline.com

A typical docking study would involve the following steps:

Selection of a target protein: Based on structural similarity to known enzyme substrates, a lipase (B570770) or another esterase could be chosen as a potential target.

Preparation of the protein and ligand structures: The three-dimensional structures of the protein and this compound would be prepared, including the addition of hydrogen atoms and the assignment of appropriate charges.

Docking simulation: A docking algorithm would be used to explore various binding poses of the ligand within the active site of the protein.

Scoring and analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. researchgate.net The best-scoring poses would then be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov

Table 3: Hypothetical Docking Results of this compound with a Putative Lipase Target

Docking PoseBinding Energy (kcal/mol)Key Interacting Residues
1-8.5Ser152, His257, Leu145, Phe201
2-8.2Ser152, Trp88, Ile205, Val254
3-7.9Asp204, Tyr112, Pro146, Met258

This table provides a hypothetical example of the output from a molecular docking study, highlighting potential binding modes and key interactions.

The results of such a docking study could suggest that the ester group of this compound interacts with the catalytic serine residue common in lipases, while the aliphatic chain occupies a hydrophobic pocket in the enzyme's active site.

Pharmacophore Modeling for Hypothetical Bioactivity

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. zu.edu.jo A pharmacophore model can be generated based on a set of known active molecules or from the structure of a ligand-protein complex. nih.gov

For this compound, a hypothetical pharmacophore could be constructed based on its key structural features:

A hydrogen bond acceptor: The carbonyl oxygen of the ester group.

A hydrophobic region: The long aliphatic chain.

A unique steric/electronic feature: The allene group.

This pharmacophore model could then be used to virtually screen large chemical databases to identify other molecules that share these features and may therefore exhibit similar biological activity. nih.gov

Table 4: Hypothetical Pharmacophore Features for this compound

FeatureTypeLocation (Relative to Ester Carbonyl)
1Hydrogen Bond AcceptorCarbonyl Oxygen
2HydrophobicTerminal methyl group of the alkyl chain
3HydrophobicAllene moiety
4Shape/Steric ConstraintLinear geometry of the allene group

This table outlines a hypothetical pharmacophore model that could be developed to guide the discovery of other potentially active compounds.

By combining the insights from molecular dynamics simulations, ligand-protein docking, and pharmacophore modeling, a comprehensive understanding of the potential biochemical role of this compound can be developed, paving the way for targeted experimental validation.

Future Research Directions and Emerging Applications in Chemical Science

Development of Methyl tetradeca-3,4-dienoate as a Versatile Synthetic Building Block

The intrinsic reactivity of the allene (B1206475) group makes this compound a valuable building block in organic synthesis. nih.gov Its potential lies in the ability to construct complex molecular architectures, a desirable trait for the synthesis of natural products and pharmaceuticals. nih.gov Researchers are actively exploring its utility in various synthetic strategies.

One promising area is its application in the synthesis of insect pheromones. sioc-journal.cnresearchgate.net Many insect pheromones are long-chain unsaturated compounds, and the specific geometry of the double bonds is often crucial for their biological activity. The allenic moiety of this compound can be strategically transformed to introduce the required unsaturation patterns. For instance, through controlled reduction or isomerization reactions, the allene can be converted to specific diene or alkyne functionalities commonly found in pheromones. nih.gov This approach offers a convergent and potentially stereoselective route to these biologically important molecules, which are essential for developing environmentally friendly pest management strategies.

Furthermore, the allene functionality can participate in a variety of cycloaddition reactions, providing access to diverse cyclic and heterocyclic scaffolds. nih.gov These structural motifs are prevalent in many biologically active compounds. The development of new catalytic systems that can control the regio- and stereoselectivity of these cycloadditions will be a key focus of future research. The ability to introduce multiple stereocenters in a single step makes this a highly atom-economical and efficient strategy for building molecular complexity.

The table below summarizes the potential applications of this compound as a synthetic building block.

Application Area Synthetic Transformation Target Molecules
Insect PheromonesReduction, Isomerization, Cross-couplingLong-chain unsaturated aldehydes, alcohols, and esters
Natural ProductsCycloaddition, RearrangementCyclic and heterocyclic compounds
PharmaceuticalsFunctional group manipulationBioactive molecules with specific stereochemistry

Exploration of Novel Chemical Transformations and Catalytic Reactions

The unique electronic and steric properties of the allene in this compound open up avenues for discovering novel chemical transformations. nih.gov The development of new catalytic methods to functionalize the allene core is a major area of ongoing research. researchgate.net

Researchers are particularly interested in stereoselective reactions that can control the axial chirality of the allene or create new stereocenters adjacent to it. nih.gov Chiral allenes are valuable synthons in asymmetric synthesis. The development of enantioselective catalysts, such as those based on transition metals with chiral ligands, will be instrumental in unlocking the full potential of this compound in this area. nih.gov

Furthermore, the allene can undergo a variety of metal-catalyzed reactions, including hydrofunctionalization, carbofunctionalization, and cross-coupling reactions. nih.gov These reactions allow for the introduction of a wide range of functional groups, further expanding the synthetic utility of this building block. For example, palladium-catalyzed reactions have been shown to be effective for the selective functionalization of allenes. Future work will likely focus on developing more efficient and selective catalysts, including those based on earth-abundant metals.

The exploration of radical reactions involving allenes is another exciting frontier. nih.gov Radical additions to the allene can lead to the formation of highly functionalized products that would be difficult to access through conventional ionic pathways. Photoredox catalysis, in particular, offers a mild and efficient way to generate radicals and initiate these transformations.

Advancements in Analytical Techniques for Complex Biological Matrices

Detecting and quantifying this compound and its metabolites in complex biological matrices like blood, urine, and tissues presents a significant analytical challenge. cdc.govcdc.gov Its reactive nature and potential for low concentrations in biological systems necessitate the development of highly sensitive and specific analytical methods. nih.govnih.gov

Currently, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques used for the analysis of fatty acid esters. nih.gov However, the unique structure of the allene requires careful optimization of these methods to ensure accurate identification and quantification. For instance, derivatization may be necessary to improve the chromatographic behavior and mass spectrometric response of the analyte. cdc.gov

Future advancements in this area will likely focus on the development of novel sample preparation techniques to enrich the analyte and remove interfering matrix components. researchgate.net This could involve the use of selective solid-phase extraction (SPE) sorbents or immunoaffinity chromatography. Additionally, the use of high-resolution mass spectrometry (HRMS) will be crucial for unambiguous identification and for distinguishing between isomeric compounds. nih.gov

The development of non-targeted lipidomics approaches, which aim to profile the entire lipid content of a biological sample, will also be important for understanding the metabolism and biological role of this compound. nih.gov These methods, often based on LC-HRMS, can provide a comprehensive overview of the changes in the lipidome in response to various stimuli or disease states.

The table below outlines some of the advanced analytical techniques being explored.

Analytical Technique Purpose Potential Advantages
High-Resolution Mass Spectrometry (HRMS)Unambiguous identification and quantificationHigh mass accuracy and resolution
Tandem Mass Spectrometry (MS/MS)Structural elucidation of metabolitesProvides fragmentation patterns for identification
Supercritical Fluid Chromatography (SFC)Separation of complex lipid mixturesOrthogonal separation to reversed-phase LC
Ion Mobility Spectrometry (IMS)Separation of isomersProvides information on molecular shape and size

Deeper Understanding of its Role in Undiscovered Biological Systems

Future research will aim to investigate whether this compound or related allene-containing fatty acids are produced by as-yet-unidentified organisms. This will involve screening a wide range of biological sources, from marine invertebrates to terrestrial plants and microorganisms. The discovery of a natural source for this compound would provide valuable insights into its biosynthesis and ecological significance.

Furthermore, researchers will explore the potential biological activities of this compound. This could involve testing its effects on various cell lines and animal models to assess its potential as a therapeutic agent or as a tool for studying biological processes. The unique reactivity of the allene moiety suggests that it could interact with specific biological targets, such as enzymes or receptors. nih.gov For example, allenes have been shown to act as mechanism-based inhibitors of certain enzymes.

Design of New Compounds based on the this compound Scaffold for Research Probes

The unique chemical properties of the allene functionality make this compound an attractive scaffold for the design of novel research probes. These probes can be used to study a variety of biological processes, such as enzyme activity, protein-protein interactions, and cellular signaling pathways.

One approach is to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag, into the this compound molecule. This would allow for the visualization and tracking of the probe within a biological system. The allene moiety could be designed to react specifically with a target biomolecule, leading to the covalent labeling and subsequent detection of that target.

Another strategy is to develop "activity-based probes" based on the this compound scaffold. These probes are designed to react with the active site of a specific enzyme, leading to its irreversible inhibition. This allows for the profiling of enzyme activity in complex biological samples and can be a powerful tool for drug discovery and diagnostics.

The design of these probes will require a detailed understanding of the reactivity of the allene group and its interactions with biological macromolecules. Computational modeling and combinatorial chemistry approaches will likely play a key role in the development of these new research tools.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl tetradeca-3,4-dienoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound (CAS 81981-10-4) is synthesized via catalytic esterification of tetradeca-3,4-dienoic acid with methanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid. Optimization involves controlling stoichiometry (e.g., excess methanol), temperature (40–60°C), and reaction time (6–12 hours). Tsuboi et al. (1982) reported yields of ~86% using a Dean-Stark trap to remove water, enhancing equilibrium shift toward ester formation . Purity can be improved via fractional distillation or silica gel chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regiochemistry?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify olefinic proton coupling (e.g., J3,41012HzJ_{3,4} \approx 10-12 \, \text{Hz} for conjugated dienes) and carbon shifts (δ 120–140 ppm for sp2^2 carbons). Overlapping signals may require 2D techniques like COSY or HSQC .
  • IR : Absorbances at ~1740 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (conjugated diene C=C) confirm functional groups.
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the diene system, critical for distinguishing 3,4- from 3,5-isomers .

Q. How can researchers assess the compound’s stability under storage and experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures.
  • Photostability : UV-Vis exposure (e.g., 254–365 nm) with HPLC monitoring for degradation byproducts like oxidized or isomerized derivatives .
  • Hygroscopicity : Karl Fischer titration to assess moisture sensitivity. Store under inert gas (N2_2/Ar) at –20°C in amber vials to prevent diene isomerization or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition metal-catalyzed cycloadditions?

  • Methodological Answer : The conjugated diene system participates in Diels-Alder reactions as a dienophile. DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. Experimental validation includes trapping intermediates (e.g., using anthranilic acid hydrazide) and analyzing kinetics via 1H^1H NMR to track reaction progress . For example, Pd-catalyzed [4+2] cycloadditions require ligand screening (e.g., phosphines) to stabilize π-allyl intermediates.

Q. How do photodegradation pathways differ between UV/TiO2_2 and UV-Vis/Bi2_2WO6_6 systems for this compound?

  • Methodological Answer :

  • UV/TiO2_2 : Hydroxyl radicals (\cdotOH) dominate, cleaving the diene system to form methyl (2E,4E)-7-oxohepta-2,4-dienoate (identified via GC-MS).
  • UV-Vis/Bi2_2WO6_6 : Hole oxidation (h+h^+) induces faster diene ring-opening, yielding methyl (2E,4E)-7-hydroxylhepta-2,4-dienoate as a major byproduct. Monitor pathways using LC-QTOF-MS and radical scavengers (e.g., tert-butanol for \cdotOH quenching) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB entries) to model binding to lipases or cytochrome P450 enzymes.
  • MD Simulations : GROMACS with CHARMM36 force field to assess conformational stability of the diene system in aqueous/lipid bilayers.
  • QSAR : Correlate logP (experimentally ~4.4) with membrane permeability or toxicity endpoints .

Data Contradictions and Resolution

Q. How to address discrepancies in reported NMR shifts for this compound across studies?

  • Methodological Answer : Variations arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) or temperature. Standardize conditions (25°C, 400–600 MHz) and reference internal standards (TMS). Cross-validate with synthetic controls (e.g., methyl 2,4-decadienoate in ) to confirm shifts .

Q. Why do synthetic yields vary between analogous dienoate esters (e.g., 3,4- vs. 3,5-isomers)?

  • Methodological Answer : Steric hindrance in 3,4-isomers reduces nucleophilic attack during esterification. Optimize by using bulky bases (e.g., DBU) or microwave-assisted synthesis to accelerate kinetics. Compare with Tsuboi et al. (1988), who achieved higher 3,5-isomer yields via Pd-mediated isomerization .

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